Methyl 3-(4-fluorophenyl)but-2-enoate chemical structure
Methyl 3-(4-fluorophenyl)but-2-enoate chemical structure
This guide details the structural dynamics, synthesis, and application of Methyl 3-(4-fluorophenyl)but-2-enoate , a critical fluorinated building block in medicinal chemistry.
Structural Dynamics, Synthesis, and Utility in Chiral Pharmacophore Construction[1]
Executive Summary
Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9 ) is a trisubstituted
Chemical Structure & Physicochemical Profile[3][4][5]
The compound exists primarily as two geometric isomers: (E) and (Z) . The (E)-isomer is thermodynamically favored due to the minimization of steric repulsion between the phenyl ring and the ester moiety.
Key Properties Data
| Property | Value / Description |
| IUPAC Name | Methyl 3-(4-fluorophenyl)but-2-enoate |
| CAS Number | 1563216-58-9 |
| Molecular Formula | |
| Molecular Weight | 194.20 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/isomer ratio) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Electronic Effect | Fluorine at para position exerts inductive withdrawal (-I) and mesomeric donation (+M), generally deactivating the aromatic ring but activating the |
Isomerism & Steric Logic
The stereochemical outcome of synthesis and subsequent reactions is dictated by the
Figure 1: Stereochemical relationship between E and Z isomers. The E-isomer is the standard synthetic target for catalytic hydrogenation.
Synthesis Protocol: Horner-Wadsworth-Emmons (HWE)[1][9][10][11]
The most robust method for synthesizing the (E)-isomer with high stereoselectivity is the Horner-Wadsworth-Emmons reaction. This protocol utilizes 4-fluoroacetophenone and trimethyl phosphonoacetate.
Reaction Mechanism & Logic
Direct Wittig olefination often yields poor E/Z selectivity for ketones. The HWE reaction, using a phosphonate ester, allows for thermodynamic control, favoring the (E)-alkene.
-
Substrate: 4-Fluoroacetophenone (activates the carbonyl via electron withdrawal).
-
Reagent: Trimethyl phosphonoacetate.
-
Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).
Step-by-Step Methodology
Safety Note: NaH is pyrophoric. Perform all steps under inert atmosphere (
-
Activation: In a flame-dried 3-neck flask, suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C.
-
Ylide Formation: Dropwise add trimethyl phosphonoacetate (1.2 eq). Evolution of
gas will be observed.[4] Stir for 30 min until the solution becomes clear/yellow. -
Addition: Add 4-fluoroacetophenone (1.0 eq) dropwise. The electron-poor nature of the ketone (due to F) enhances electrophilicity, accelerating the attack.
-
Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure conversion and thermodynamic equilibration to the (E)-isomer.
-
Workup: Quench with saturated
. Extract with EtOAc.[4] Wash organic layer with brine, dry over .[5] -
Purification: Flash column chromatography (Hexane:EtOAc 95:5). The (E)-isomer typically elutes second if (Z) is present, but HWE conditions minimize (Z).
Figure 2: HWE Olefination workflow targeting the thermodynamically stable E-isomer.
Characterization & Validation
Confirming the structure requires distinguishing the alkene geometry and the integrity of the fluorinated ring.
Nuclear Magnetic Resonance (NMR)
The chemical shift of the vinyl proton is the primary indicator of stereochemistry.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 7.40 – 7.50 | Multiplet (2H) | Ar-H (meta to F) | Deshielded by ring current. | |
| 7.00 – 7.10 | Multiplet (2H) | Ar-H (ortho to F) | Shielded by F lone pair donation (+M). | |
| 6.10 | Quartet ( | =CH (Vinyl) | Diagnostic for (E). (Z) typically shifts downfield. | |
| 3.75 | Singlet (3H) | Ester methyl. | ||
| 2.55 | Doublet ( | Allylic coupling confirms | ||
| -110 to -115 | Multiplet | Ar-F | Characteristic range for fluoroarenes. |
Mass Spectrometry
-
Ionization: ESI+ or EI.
-
Molecular Ion:
. -
Fragmentation: Loss of methoxy group (
) and CO ( ) are common. The fluorophenyl cation ( 95) is a stable diagnostic fragment.
Applications in Drug Development[3][4][14][15][16]
The primary utility of this compound is as a prochiral substrate for asymmetric hydrogenation. It is a precursor to chiral 3-(4-fluorophenyl)butanoic acid derivatives, which are bioisosteres for various lipophilic side chains in kinase inhibitors and metabolic regulators.
Asymmetric Hydrogenation Workflow
To generate high enantiomeric excess (ee), chiral Rhodium or Ruthenium catalysts with phosphine ligands (e.g., BINAP, DuPhos) are employed.
-
Catalyst:
or similar. -
Conditions:
(5–10 bar), MeOH, RT. -
Outcome: Reduction of the C=C bond to form the chiral center at the
-position.
Figure 3: Asymmetric hydrogenation pathway converting the achiral alkene into a high-value chiral building block.
References
-
Chemical Identity & Properties: PubChem. Methyl 3-(4-fluorophenyl)but-2-enoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Synthesis Methodology (HWE): Larson, G. L. Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Hydrogenation: Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Available at: [Link]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
